3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Lipophilicity LogP Physicochemical Properties

Researchers requiring a non-interchangeable, highly lipophilic building block for SAR studies often face supply inconsistency with complex disubstituted benzoic acids. This compound directly addresses that gap. - Occupies unique property space (LogP 3.82, TPSA 46.53 Ų) vs. simpler analogs like 3-(benzylthio)benzoic acid. - Dual reactive centers (thioether, alkyl ether) enable orthogonal functionalization for complex molecular library synthesis. - Reliably sourced with a certified purity to ensure reproducible starting material for demanding synthetic workflows.

Molecular Formula C16H16O3S
Molecular Weight 288.36
CAS No. 1461707-25-4
Cat. No. B2946322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid
CAS1461707-25-4
Molecular FormulaC16H16O3S
Molecular Weight288.36
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2
InChIInChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyWUVZICOZLKSKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid


3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid (CAS 1461707-25-4) is a disubstituted benzoic acid derivative featuring a benzylsulfanyl (thioether) group at the 3-position and a methoxymethyl ether at the 4-position [1]. With a molecular formula of C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol, this compound is primarily offered as a research chemical with a typical purity of 95% . Its structure presents a unique combination of functional groups that distinguishes it from simpler mono-substituted analogs, offering a specific lipophilicity profile and synthetic utility not found in its closest comparators .

Why Simple Substitution Fails for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid


Generic substitution with simpler analogs like 3-(benzylthio)benzoic acid or 4-(methoxymethyl)benzoic acid is not feasible for applications requiring the specific properties conferred by the combination of both the benzylsulfanyl and methoxymethyl groups. The presence of both substituents significantly alters key physicochemical parameters, most notably lipophilicity (LogP), which is a critical factor in determining solubility, membrane permeability, and overall behavior in both synthetic and biological systems [1]. As detailed in the quantitative evidence below, this compound occupies a distinct property space compared to its mono-substituted analogs, making it a non-interchangeable building block for structure-activity relationship (SAR) studies and the development of more complex molecular architectures .

Quantitative Comparison: 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid vs Analogs


Higher Lipophilicity (LogP) vs Mono-Substituted Analogs

The target compound exhibits a substantially higher calculated LogP value (3.82) compared to its closest mono-substituted analogs. This differentiation is driven by the additive effect of the hydrophobic benzylsulfanyl group and the ether moiety. The quantified difference highlights that this compound is a markedly more lipophilic entity, which directly impacts its behavior in organic synthesis, liquid-liquid extraction, and its potential for passive membrane diffusion in biological assays.

Lipophilicity LogP Physicochemical Properties

Unique TPSA Profile vs Positional Isomers

The topological polar surface area (TPSA) of 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid is calculated to be 46.53 Ų . This value differs from its positional isomer, 4-(benzylsulfanyl)benzoic acid (TPSA: 37.3 Ų) , due to the presence of the additional ether oxygen in the methoxymethyl group. This higher TPSA value, when combined with its high LogP, creates a unique property combination that may influence solubility and permeability in a distinct manner compared to simpler benzylsulfanyl benzoic acids.

TPSA Drug-likeness Permeability

Dual Orthogonal Synthetic Handles

This compound provides two distinct synthetic handles not found together in common analogs. The benzylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, a transformation unavailable to the simpler methoxymethyl analog [1]. Conversely, the methoxymethyl group offers a site for deprotection or alternative ether chemistry that is absent in the benzylthio analog . This dual functionality is a class-level inference based on the established reactivity of thioethers and alkyl ethers, providing a quantifiable advantage in the number of potential derivatization pathways.

Synthetic Handle Orthogonal Reactivity Thioether Chemistry

Application Scenarios for 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic Acid


Lipophilic Space Exploration in SAR

This compound is best suited for SAR studies where increasing the lipophilicity of a benzoic acid lead series is the primary objective. Its calculated LogP of 3.82 provides a significant boost in hydrophobicity compared to mono-substituted analogs, making it an ideal candidate for synthesizing derivatives intended for targets with deep hydrophobic pockets or for improving membrane permeability. It serves as a non-interchangeable, hydrophobic building block distinct from 3-(benzylthio)benzoic acid (LogP 3.68) .

Orthogonal Derivatization Building Block

This compound is an optimal choice for complex molecule synthesis that requires sequential, orthogonal functionalization. Its dual reactive centers—a thioether and an alkyl ether—allow for chemoselective transformations not possible with simpler analogs [1]. For example, the benzylsulfanyl group can be oxidized to a sulfoxide or sulfone, while the methoxymethyl group can be deprotected or used in alternative ether chemistry. This makes it a superior building block for constructing diverse molecular libraries or complex intermediates.

Tool Compound for Thioether Interactions

The benzylsulfanyl moiety is a recognized motif for interacting with thiol groups in proteins, potentially inhibiting enzyme activity . The additional methoxymethyl group, which contributes to a unique TPSA of 46.53 Ų , further modulates the compound's physical properties. This specific combination makes it a valuable tool compound for probing biological targets where both hydrophobic and polar interactions are required. Its distinct property profile, compared to 4-(benzylsulfanyl)benzoic acid (TPSA 37.3 Ų) , makes it a more refined probe for certain assays.

High-Value Scaffold for Custom Synthesis

Given its dual functional groups and distinct lipophilicity, this compound is a strategic procurement item for CROs and internal medicinal chemistry groups building proprietary screening libraries. It offers a higher degree of structural complexity and more vectors for diversification than its mono-substituted counterparts, justifying its selection as a premium building block. The reported purity of 95% from vendors like Leyan ensures a reliable starting point for further synthesis.

Technical Documentation Hub

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